molecular formula C13H11BrCl2N2O B13973365 5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine CAS No. 756520-82-8

5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine

Cat. No.: B13973365
CAS No.: 756520-82-8
M. Wt: 362.0 g/mol
InChI Key: COFBKEKJQXGIOL-UHFFFAOYSA-N
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Description

5-Bromo-3-[1-(2,6-dichlorophenyl)ethoxy]-2-pyridinamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dichlorophenyl group, and a pyridinamine moiety. Its molecular formula is C13H10BrCl2N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[1-(2,6-dichlorophenyl)ethoxy]-2-pyridinamine typically involves multiple steps, including halogenation, etherification, and amination reactions. One common method involves the bromination of 3-hydroxy-2-pyridinamine, followed by the etherification with 1-(2,6-dichlorophenyl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reaction technology can be employed to prepare intermediate diazonium salts, which are then converted to the final product through subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[1-(2,6-dichlorophenyl)ethoxy]-2-pyridinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-[1-(2,6-dichlorophenyl)ethoxy]-2-pyridinamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-Bromo-3-[1-(2,6-dichlorophenyl)ethoxy]-2-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-[1-(2,6-dichlorophenyl)ethoxy]-2-pyridinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

CAS No.

756520-82-8

Molecular Formula

C13H11BrCl2N2O

Molecular Weight

362.0 g/mol

IUPAC Name

5-bromo-3-[1-(2,6-dichlorophenyl)ethoxy]pyridin-2-amine

InChI

InChI=1S/C13H11BrCl2N2O/c1-7(12-9(15)3-2-4-10(12)16)19-11-5-8(14)6-18-13(11)17/h2-7H,1H3,(H2,17,18)

InChI Key

COFBKEKJQXGIOL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)OC2=C(N=CC(=C2)Br)N

Origin of Product

United States

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